

# Sacibertinib in HER2-Positive Breast Cancer: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for **Sacibertinib** (formerly Hemay022), a novel irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The performance of **Sacibertinib** is evaluated against other therapeutic alternatives for HER2-positive metastatic breast cancer, supported by available experimental data.

### **Comparative Efficacy and Safety Analysis**

The following tables summarize the quantitative data from clinical trials of **Sacibertinib** and its therapeutic alternatives in patients with HER2-positive metastatic breast cancer. It is important to note that these trials were not head-to-head comparisons and patient populations may have varied in terms of prior treatments and hormone receptor status.

Table 1: Efficacy of **Sacibertinib** and Comparator Therapies in HER2-Positive Metastatic Breast Cancer



| Treatment<br>Regimen                   | Clinical<br>Trial                 | Patient<br>Population                                                     | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) (months) | Median<br>Overall<br>Survival<br>(OS)<br>(months) |
|----------------------------------------|-----------------------------------|---------------------------------------------------------------------------|-----------------------------------|--------------------------------------------------|---------------------------------------------------|
| Sacibertinib + Endocrine Therapy       | NCT0247653<br>9 (Phase 1b)        | ER+/HER2+<br>metastatic<br>breast cancer                                  | 31.4%                             | 9.0                                              | Not Reported                                      |
| Trastuzumab<br>+ Endocrine<br>Therapy  | SYSUCC-002<br>(Phase 3)           | HR+/HER2+<br>metastatic<br>breast cancer<br>(first-line)                  | Not Reported                      | 19.2                                             | Not Reported                                      |
| Lapatinib +<br>Capecitabine            | EGF100151<br>(Phase 3)            | Previously<br>treated<br>HER2+<br>advanced<br>breast cancer               | 22%                               | 8.4                                              | 17.2                                              |
| Neratinib +<br>Capecitabine            | NALA (Phase<br>3)                 | ≥2 prior HER2- directed regimens for metastatic disease                   | 33%                               | 8.8 (mean)                                       | 24.0 (mean)                                       |
| Tucatinib + Trastuzumab + Capecitabine | HER2CLIMB<br>(Phase 2)            | Previously treated HER2+ metastatic breast cancer (with brain metastases) | 47.3%<br>(intracranial)           | 9.9 (CNS-<br>PFS)                                | 21.6                                              |
| Trastuzumab<br>Deruxtecan<br>(T-DXd)   | DESTINY-<br>Breast01<br>(Phase 2) | Heavily<br>pretreated<br>HER2+                                            | 60.9%                             | 19.4                                             | 29.1                                              |



metastatic breast cancer

Table 2: Key Safety and Tolerability Data

| Treatment Regimen                         | Clinical Trial                                 | Common Grade ≥3<br>Adverse Events                                                                                            |  |
|-------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--|
| Sacibertinib + Endocrine<br>Therapy       | NCT02476539                                    | Diarrhea (9.1%), Abnormal liver function (Grade 4, one patient)                                                              |  |
| Trastuzumab + Endocrine<br>Therapy        | SYSUCC-002                                     | Low incidence of severe adverse events reported.                                                                             |  |
| Lapatinib + Capecitabine                  | EGF100151                                      | Diarrhea, Hand-foot syndrome                                                                                                 |  |
| Neratinib + Capecitabine                  | NALA Diarrhea (24%), Nausea, Vomiting, Fatigue |                                                                                                                              |  |
| Tucatinib + Trastuzumab +<br>Capecitabine | HER2CLIMB                                      | Diarrhea, Hand-foot syndrome,<br>Nausea, Fatigue, Increased<br>AST/ALT                                                       |  |
| Trastuzumab Deruxtecan (T-<br>DXd)        | DESTINY-Breast01                               | Decreased neutrophil count (19.6%), Anemia (8.2%), Nausea (7.6%), Interstitial lung disease (13.6%, including 4 fatal cases) |  |

### **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

### Sacibertinib: Phase 1b Study (NCT02476539)

• Study Design: An open-label, single-arm, phase 1b study.



- Patient Population: Patients with estrogen receptor (ER)-positive, HER2-positive metastatic breast cancer who have relapsed and are not candidates for curative therapy.
- Treatment Regimen: Sacibertinib administered orally in combination with endocrine therapy.
   The study evaluated doses ranging from 400 mg to 500 mg daily.
- Primary Outcome Measures: Safety and tolerability of the combination therapy.
- Secondary Outcome Measures: Overall response rate (ORR), disease control rate (DCR), clinical benefit rate (CBR), and progression-free survival (PFS).

### Trastuzumab + Endocrine Therapy: SYSUCC-002 (NCT01950182)

- Study Design: An open-label, non-inferiority, phase 3, randomized, controlled trial.
- Patient Population: Patients with hormone receptor-positive and HER2-positive histologically confirmed advanced breast cancer.
- Treatment Regimen: Patients were randomly assigned to receive either trastuzumab plus chemotherapy or trastuzumab plus endocrine therapy.
- Primary Outcome Measure: Progression-free survival (PFS).

### **Lapatinib + Capecitabine: EGF100151**

- Study Design: A phase 3, randomized, open-label trial.
- Patient Population: Women with HER2-positive metastatic breast cancer who had progressed after treatment with anthracyclines, taxanes, and trastuzumab.
- Treatment Regimen: Patients were randomized to receive either lapatinib (1,250 mg/day) plus capecitabine (2,000 mg/m²/day on days 1-14 of a 21-day cycle) or capecitabine monotherapy (2,500 mg/m²/day on days 1-14 of a 21-day cycle).
- Primary Outcome Measure: Time to progression.

### **Neratinib + Capecitabine: NALA (NCT01808573)**



- Study Design: A multinational, randomized, open-label, phase 3 trial.
- Patient Population: Patients with stage IV HER2-positive metastatic breast cancer who had received at least two prior HER2-directed regimens for metastatic disease.
- Treatment Regimen: Patients were randomized to receive either neratinib plus capecitabine or lapatinib plus capecitabine.
- Primary Outcome Measures: Progression-free survival (PFS) and overall survival (OS).

## Tucatinib + Trastuzumab + Capecitabine: HER2CLIMB (NCT02614794)

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Patient Population: Patients with HER2-positive metastatic breast cancer, including those
  with brain metastases, previously treated with trastuzumab, pertuzumab, and trastuzumab
  emtansine.
- Treatment Regimen: Patients were randomized to receive tucatinib or placebo, in combination with trastuzumab and capecitabine.
- Primary Outcome Measures: Progression-free survival (PFS).

# Trastuzumab Deruxtecan (T-DXd): DESTINY-Breast01 (NCT03248492)

- Study Design: A phase 2, single-arm, open-label study.
- Patient Population: Patients with HER2-positive metastatic breast cancer who had been heavily pretreated, including with trastuzumab emtansine (T-DM1).
- Treatment Regimen: Trastuzumab deruxtecan administered intravenously.
- Primary Outcome Measure: Objective response rate (ORR).





# Signaling Pathways and Experimental Workflows EGFR/HER2 Signaling Pathway

**Sacibertinib** exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. The diagram below illustrates the major downstream signaling cascades activated by EGFR and HER2, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.



Click to download full resolution via product page

Caption: EGFR/HER2 signaling pathways and the inhibitory action of **Sacibertinib**.

#### **Clinical Trial Workflow**

The following diagram outlines a typical workflow for a clinical trial investigating a new cancer therapeutic, from patient screening to data analysis.





Click to download full resolution via product page







 To cite this document: BenchChem. [Sacibertinib in HER2-Positive Breast Cancer: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830820#meta-analysis-of-sacibertinib-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com